molecular formula C7H6Cl3NO B8392286 2,2,2-trichloro-1-(4-methyl-1H-pyrrol-2-yl)ethanone

2,2,2-trichloro-1-(4-methyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B8392286
M. Wt: 226.5 g/mol
InChI Key: JEEANUJQDXRNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-1-(4-methyl-1H-pyrrol-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6Cl3NO and its molecular weight is 226.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6Cl3NO

Molecular Weight

226.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(4-methyl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C7H6Cl3NO/c1-4-2-5(11-3-4)6(12)7(8,9)10/h2-3,11H,1H3

InChI Key

JEEANUJQDXRNQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2,2-trichloroacetyl chloride (5.05 mL, 45.3 mmol) in dry diethyl ether (12 mL) was slowly added a solution of 3-methyl-1H-pyrrole (3.15 g, 39.37 mmol) in 30 mL of dry diethyl ether during 1 h 15 min. Once the addition was finished, the reaction mixture was stirred at 45° C. during 1 hour 30 minutes more. Next, more diethyl ether was added and the organic phase was washed with an aqueous solution of potassium carbonate to neutralize de media, water and brine. The organic phase was dried (Na2SO4) and concentrated to dryness to give a residue that was purified by flash chromatography silica (hexane/dichloromethane) to afford 4.7 g of the title compound (55% yield).
Quantity
5.05 mL
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

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